Cas no 930869-56-0 (6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one)
6-Methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one is a synthetic chromenone derivative featuring a sulfonylated piperazine moiety. This compound exhibits potential as an intermediate in medicinal chemistry due to its structural complexity, combining a chromen-4-one core with a sulfonyl-based piperazine linker. The phenylvinylsulfonyl group enhances reactivity, making it suitable for further functionalization in drug discovery applications. Its well-defined molecular architecture offers opportunities for structure-activity relationship studies, particularly in targeting enzyme inhibition or receptor modulation. The compound's purity and stability under standard conditions ensure reliable performance in research settings. Its synthetic versatility and potential pharmacological relevance make it a valuable candidate for exploratory studies in therapeutic development.
![6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one structure](https://www.kuujia.com/scimg/cas/930869-56-0x500.png)
930869-56-0 structure
Product name:6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 930869-56-0
- Z87604916
- 6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one
- EN300-26609293
-
- Inchi: 1S/C23H22N2O5S/c1-17-7-8-21-19(15-17)20(26)16-22(30-21)23(27)24-10-12-25(13-11-24)31(28,29)14-9-18-5-3-2-4-6-18/h2-9,14-16H,10-13H2,1H3/b14-9+
- InChI Key: CRXAQOILAGXNGO-NTEUORMPSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CC(C3C=C(C)C=CC=3O2)=O)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 438.12494298g/mol
- Monoisotopic Mass: 438.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 846
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 92.4Ų
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609293-0.05g |
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one |
930869-56-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-methyl-2-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-4H-chromen-4-one Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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